1-Benzyl-3-phenylthiourea is an organic compound with the molecular formula C₁₄H₁₄N₂S. It features a thiourea functional group, characterized by the presence of a carbon-sulfur double bond (C=S) and two amine groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and corrosion inhibition.
BPTU has been shown to inhibit various enzymes, including:
BPTU inhibits TPO, an enzyme involved in the production of thyroid hormones. This property has been explored in the development of antithyroid drugs for the treatment of hyperthyroidism [].
BPTU can inhibit urease, an enzyme that breaks down urea into ammonia and carbon dioxide. This property has been investigated for its potential applications in agriculture to control the release of ammonia from fertilizers [].
BPTU has been shown to exhibit antibacterial activity against various bacterial strains, including:
BPTU has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), a strain of bacteria that is resistant to many antibiotics [].
BPTU has also been shown to inhibit the growth of Escherichia coli (E. coli), a common bacterium that can cause foodborne illness [].
BPTU is being investigated for other potential applications in scientific research, including:
Research has indicated that 1-benzyl-3-phenylthiourea exhibits significant biological activities:
The synthesis of 1-benzyl-3-phenylthiourea typically involves the reaction of phenylmethanamine with isothiocyanatobenzene. A common procedure includes:
1-Benzyl-3-phenylthiourea has several notable applications:
Interaction studies have focused on the coordination behavior of 1-benzyl-3-phenylthiourea with transition metals. These studies reveal that the compound can form stable complexes through coordination primarily via its sulfur atom. Quantum chemical calculations have supported these findings by predicting favorable interactions between the thiourea group and metal ions .
Several compounds share structural similarities with 1-benzyl-3-phenylthiourea. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Benzoyl-3-phenylthiourea | Contains a benzoyl group instead of benzyl | More effective as a bidentate ligand |
| N-Phenylthiourea | Lacks the benzyl substituent | Simpler structure, primarily studied for antibacterial properties |
| 1-Benzyl-2-thiourea | Similar thiourea structure but different position | Exhibits distinct reactivity patterns |
Each of these compounds possesses unique properties and reactivities that differentiate them from 1-benzyl-3-phenylthiourea, making them suitable for specific applications in research and industry.
1-Benzyl-3-phenylthiourea is an organosulfur compound with the molecular formula C₁₄H₁₄N₂S and a molecular weight of 242.34 g/mol [1] [2]. The compound belongs to the thiourea derivative family and is characterized by the presence of a central thiourea functional group with two distinct aromatic substituents: a benzyl group (C₆H₅CH₂-) attached to one nitrogen atom and a phenyl group (C₆H₅-) attached to the other nitrogen atom [3] [4].
The thiourea functional group in this compound exhibits the characteristic structure H₂N-C(=S)-NH₂, where the central carbon atom is double-bonded to a sulfur atom and single-bonded to two nitrogen atoms [28] [29]. The carbon-sulfur bond distance in thiourea derivatives typically measures approximately 1.71 Å, which is longer than the carbon-oxygen bond in analogous carbonyl compounds [30] [31]. This extended bond length reflects the larger atomic radius of sulfur compared to oxygen and influences the electronic properties of the molecule [30].
The molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 [2] [3]. The compound possesses the CAS registry number 726-25-0 and the MDL number MFCD00022120 [1] [2]. The InChI key for this compound is NXCBDDGSOXJEFZ-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications [2] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂S | [1] [2] |
| Molecular Weight | 242.34 g/mol | [1] [2] |
| CAS Number | 726-25-0 | [1] [2] |
| MDL Number | MFCD00022120 | [1] [2] |
| SMILES | C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | [2] [3] |
The thiourea core exhibits resonance stabilization, where the carbon-nitrogen bonds demonstrate partial double bond character with typical lengths of approximately 1.33 Å, shorter than normal single carbon-nitrogen bonds [39]. This resonance delocalization contributes to the planar geometry of the thiourea fragment and enhances the overall molecular stability [21] [39].
1-Benzyl-3-phenylthiourea exhibits distinct physical properties that are characteristic of substituted thiourea derivatives [1] [4]. The compound appears as a white to almost white crystalline powder under standard conditions [2] [9]. The melting point ranges from 156°C to 158°C, as determined through multiple experimental studies [1] [4] [11]. This melting point is consistent with the molecular structure and intermolecular interactions present in the solid state.
The predicted boiling point for this compound is 377.7 ± 35.0°C at 760 mmHg, though this value is calculated rather than experimentally determined [1] [4]. The predicted density is 1.212 ± 0.06 g/cm³, indicating that the compound is denser than water due to the presence of the sulfur atom and aromatic ring systems [4].
| Physical Property | Value | Source |
|---|---|---|
| Appearance | White to almost white crystalline powder | [2] [9] |
| Melting Point | 156-158°C | [1] [4] [11] |
| Boiling Point (predicted) | 377.7 ± 35.0°C | [1] [4] |
| Density (predicted) | 1.212 ± 0.06 g/cm³ | [4] |
| pKa (predicted) | 12.68 ± 0.70 | [4] |
The solubility characteristics of 1-Benzyl-3-phenylthiourea reflect its amphiphilic nature, possessing both hydrophilic thiourea functionality and lipophilic aromatic substituents [6]. The compound demonstrates limited water solubility due to the presence of two aromatic ring systems that increase the hydrophobic character [6]. However, it exhibits good solubility in organic solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol [24].
The predicted pKa value of 12.68 ± 0.70 indicates that the compound is weakly basic under physiological conditions [4]. This basicity arises from the lone pairs of electrons on the nitrogen atoms, which can accept protons in acidic environments [27] [28]. The relatively high pKa value suggests that the compound predominantly exists in its neutral form under normal conditions.
The chemical reactivity of 1-Benzyl-3-phenylthiourea is governed by the electronic properties of the thiourea functional group and the aromatic substituents [15] . The thiourea moiety serves as both a nucleophilic and electrophilic site, enabling diverse chemical transformations [28] [29].
Oxidation reactions represent a significant pathway for thiourea derivatives, where the sulfur atom can be oxidized to form sulfinyl or sulfonyl derivatives [18]. Common oxidizing agents such as hydrogen peroxide and peracids can convert the thiocarbonyl group to higher oxidation states . These oxidation products often exhibit altered biological and chemical properties compared to the parent thiourea compound .
The compound demonstrates notable metal coordination capabilities through both sulfur and nitrogen donor atoms [18] [24]. Studies have shown that 1-Benzyl-3-phenylthiourea can form complexes with transition metals including copper, cobalt, and nickel ions [18] [24]. The coordination behavior varies depending on the metal ion and reaction conditions, producing complexes with different geometries and stoichiometries [18].
| Reaction Type | Typical Reagents | Products | Conditions |
|---|---|---|---|
| Oxidation | H₂O₂, peracids | Sulfinyl/sulfonyl derivatives | Mild oxidizing conditions |
| Metal coordination | Cu²⁺, Co²⁺, Ni²⁺ salts | Metal complexes | Aqueous/alcoholic solutions |
| Alkylation | Alkyl halides | Isothiouronium salts | Nucleophilic substitution |
| Hydrogen bonding | Protic solvents | Stabilized conformations | Ambient conditions |
Tautomerization represents another important aspect of thiourea chemistry [28] [29]. The compound can exist in equilibrium between thione and thiol forms, although the thione tautomer predominates in aqueous solutions [28]. The equilibrium constant for this tautomerization has been calculated to favor the thione form significantly [28].
The nucleophilic character of the sulfur atom makes the compound susceptible to electrophilic attack [29]. Alkyl halides can react with the sulfur center to form isothiouronium salts, which represent important synthetic intermediates [27] [29]. This reactivity has been exploited in corrosion inhibition studies, where 1-Benzyl-3-phenylthiourea demonstrates significant protective effects for steel surfaces in acidic environments [15].
The conformational behavior of 1-Benzyl-3-phenylthiourea is influenced by the electronic structure of the thiourea core and the steric effects of the aromatic substituents [21] [22]. Computational studies using density functional theory methods have revealed that the thiourea fragment adopts a planar conformation due to resonance stabilization [20] [21].
The molecular geometry analysis indicates that the thiourea core maintains planarity with maximum deviations from the mean plane typically less than 0.05 Å [21] [35]. This planar arrangement facilitates optimal orbital overlap for the resonance structures that contribute to the stability of the thiourea functionality [21] [22].
Conformational analysis of related thiourea derivatives has demonstrated that the relative orientation of aromatic substituents significantly affects the overall molecular geometry [21] [35]. In the case of 1-Benzyl-3-phenylthiourea, the benzyl and phenyl groups can adopt various orientations relative to the thiourea plane, with the most stable conformations determined by minimizing steric interactions while maximizing stabilizing interactions [21].
| Structural Parameter | Value | Significance |
|---|---|---|
| Thiourea C=S bond length | ~1.71 Å | Double bond character |
| C-N bond lengths | ~1.33 Å | Partial double bond character |
| Thiourea planarity | <0.05 Å deviation | Resonance stabilization |
| Dihedral angles | Variable | Conformational flexibility |
The stereochemistry of the compound is primarily determined by the sp² hybridization of the thiourea carbon atom and the resulting trigonal planar geometry [29]. The nitrogen atoms also exhibit partial sp² character due to resonance delocalization, contributing to the overall planarity of the thiourea system [21] [29].
Intramolecular hydrogen bonding can influence the preferred conformations of thiourea derivatives [21] [35]. Studies on related compounds have shown that intramolecular N-H···O hydrogen bonds can stabilize specific conformational arrangements, particularly in derivatives containing carbonyl-containing substituents [21] [35].
Comparative analysis of 1-Benzyl-3-phenylthiourea with other thiourea derivatives reveals important structure-property relationships within this class of compounds [23] [25] [26]. The substitution pattern on the thiourea core significantly influences physical properties, chemical reactivity, and biological activities [23] [25].
Compared to the parent thiourea compound (CH₄N₂S, molecular weight 76.12 g/mol), 1-Benzyl-3-phenylthiourea exhibits substantially different properties due to the aromatic substituents [28]. The melting point of the parent thiourea (176-178°C) is higher than that of 1-Benzyl-3-phenylthiourea (156-158°C), reflecting the different intermolecular interactions in the solid state [12] [28].
| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Features |
|---|---|---|---|---|
| Thiourea (parent) | CH₄N₂S | 76.12 | 176-178°C | Unsubstituted, highly polar |
| Phenylthiourea | C₇H₈N₂S | 152.22 | 154°C | Single phenyl substitution |
| 1-Benzyl-3-phenylthiourea | C₁₄H₁₄N₂S | 242.34 | 156-158°C | Dual aromatic substitution |
| 1-Benzoyl-3-phenylthiourea | C₁₄H₁₂N₂OS | 256.32 | 159-161°C | Carbonyl-containing derivative |
Phenylthiourea, containing only a single phenyl substituent, demonstrates intermediate properties between the parent thiourea and the doubly-substituted derivative [12] [26]. The melting point of phenylthiourea (154°C) is slightly lower than that of 1-Benzyl-3-phenylthiourea, indicating that the additional benzyl group provides some stabilization to the crystal structure [12].
The introduction of carbonyl-containing groups, as seen in benzoyl thiourea derivatives, generally increases the melting point and alters the conformational preferences [23] [37]. For example, 1-Benzoyl-3-phenylthiourea exhibits a melting point of 159-161°C, higher than the corresponding benzyl derivative [37]. This difference reflects the enhanced intermolecular interactions possible with carbonyl-containing compounds [23].
Enzyme inhibition studies have revealed that the substitution pattern significantly affects biological activity [25]. Compounds with aromatic substituents generally exhibit enhanced enzyme inhibition capabilities compared to simpler thiourea derivatives [25]. The presence of multiple aromatic rings, as in 1-Benzyl-3-phenylthiourea, can increase the binding affinity to target enzymes through π-π stacking interactions [25].
Corrosive;Acute Toxic;Irritant;Environmental Hazard